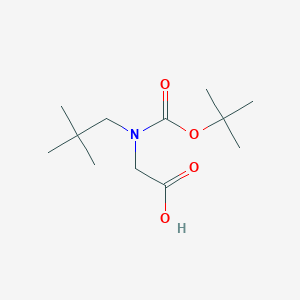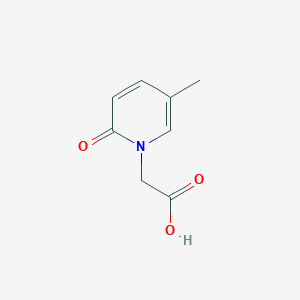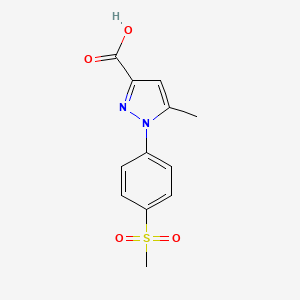
Ethyl 3-amino-2-bromo-6-chloroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with an ethyl ester group at the 4-position. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-6-chloropyridine-4-carboxylate, followed by esterification with ethanol under acidic conditions to form the ethyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfuric acid or hydrochloric acid as the catalyst for esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or nitric acid under controlled temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of ethyl 3-amino-2-amino-6-chloropyridine-4-carboxylate.
Oxidation: Formation of ethyl 3-nitro-2-bromo-6-chloropyridine-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of amino, bromo, and chloro groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-amino-2-chloro-6-bromopyridine-4-carboxylate: Similar structure but with reversed positions of bromine and chlorine.
Ethyl 3-amino-2-bromo-6-fluoropyridine-4-carboxylate: Fluorine substituent instead of chlorine, leading to different reactivity and properties.
Ethyl 3-amino-2-bromo-6-methylpyridine-4-carboxylate: Methyl group instead of chlorine, affecting steric and electronic properties.
The uniqueness of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H8BrClN2O2 |
|---|---|
Poids moléculaire |
279.52 g/mol |
Nom IUPAC |
ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrClN2O2/c1-2-14-8(13)4-3-5(10)12-7(9)6(4)11/h3H,2,11H2,1H3 |
Clé InChI |
BCEJHBNXETYHCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC(=C1N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)









